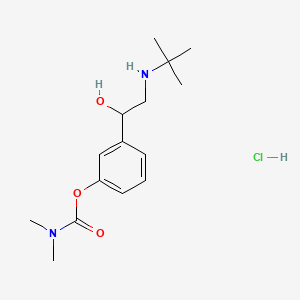![molecular formula C12H22O11 B12400745 (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)
(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol is a complex organic molecule It is characterized by its multiple hydroxyl groups and deuterium atoms, which are isotopes of hydrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol involves multiple steps. The key steps include the introduction of deuterium atoms and the formation of the oxane rings. Common synthetic routes may involve:
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Glycosylation: Formation of glycosidic bonds to construct the oxane rings.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s deuterium atoms can be used as tracers in metabolic studies. This allows researchers to track the movement and transformation of molecules within biological systems.
Medicine
In medicine, the compound may have potential therapeutic applications. Its hydroxyl groups and deuterium atoms could influence its biological activity, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of deuterated solvents and reagents. These are important in various chemical processes, including nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism by which (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol exerts its effects depends on its specific application. In biological systems, the deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes. This can affect various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction: The compound may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
(2R,3S,4S,5R,6S)-2-[hydroxy(methyl)]-6-[(2R,3R,4S,5S,6R)-6-[hydroxy(methyl)]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol: Similar structure but without deuterium atoms.
(2R,3S,4S,5R,6S)-2-[methyl]-6-[(2R,3R,4S,5S,6R)-6-[methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol: Similar structure but with methyl groups instead of hydroxyl groups.
Uniqueness
The presence of deuterium atoms in (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol makes it unique. Deuterium atoms can significantly alter the compound’s physical and chemical properties, including its stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
346.32 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1/i1D2,2D2 |
InChI 键 |
HDTRYLNUVZCQOY-DRMVXQSHSA-N |
手性 SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


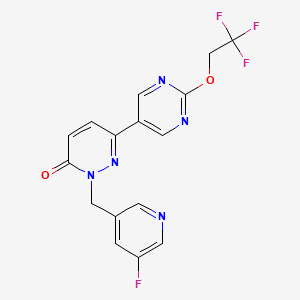
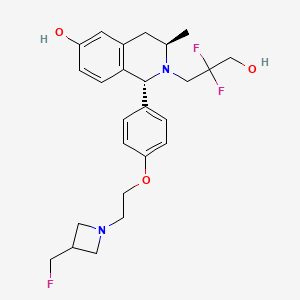
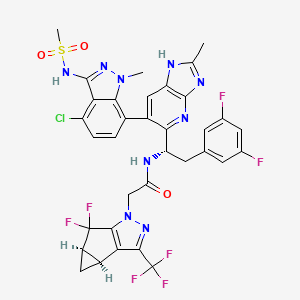
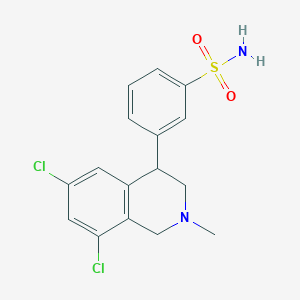
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
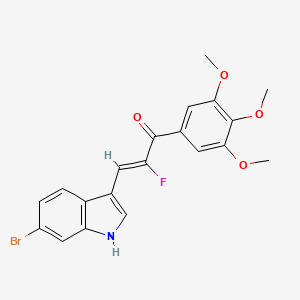
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
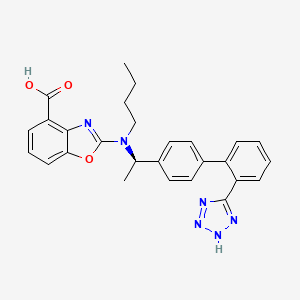
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

